molecular formula C6H6F2N2O B14067974 6-Amino-4-(difluoromethyl)pyridin-2-ol

6-Amino-4-(difluoromethyl)pyridin-2-ol

Cat. No.: B14067974
M. Wt: 160.12 g/mol
InChI Key: XQMYNWBZRBHNBY-UHFFFAOYSA-N
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Description

6-Amino-4-(difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H6F2N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a difluoromethyl group at the 4th position, and a hydroxyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(difluoromethyl)pyridin-2-ol typically involves the introduction of the difluoromethyl group into the pyridine ring, followed by the addition of the amino and hydroxyl groups. One common method involves the reaction of 2,4-difluoropyridine with ammonia under controlled conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the amino group to other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

6-Amino-4-(difluoromethyl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Uniqueness: 6-Amino-4-(difluoromethyl)pyridin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H6F2N2O

Molecular Weight

160.12 g/mol

IUPAC Name

6-amino-4-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-1-4(9)10-5(11)2-3/h1-2,6H,(H3,9,10,11)

InChI Key

XQMYNWBZRBHNBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)N)C(F)F

Origin of Product

United States

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